molecular formula C11H8Cl3NO B13693551 2,2,2-trichloro-1-(5-methyl-1H-indol-3-yl)ethanone

2,2,2-trichloro-1-(5-methyl-1H-indol-3-yl)ethanone

Cat. No.: B13693551
M. Wt: 276.5 g/mol
InChI Key: KSYLMVWKBFHRFS-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-1-(5-methyl-1H-indol-3-yl)ethanone is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by the presence of a trichloromethyl group attached to an indole ring, which is further substituted with a methyl group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trichloro-1-(5-methyl-1H-indol-3-yl)ethanone typically involves the reaction of 5-methylindole with trichloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloro-1-(5-methyl-1H-indol-3-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group or other reduced forms.

    Substitution: The trichloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce methyl-substituted derivatives.

Scientific Research Applications

2,2,2-Trichloro-1-(5-methyl-1H-indol-3-yl)ethanone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2,2-trichloro-1-(5-methyl-1H-indol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The trichloromethyl group can undergo metabolic activation, leading to the formation of reactive intermediates that interact with cellular components. The indole ring can also bind to various receptors and enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trichloroethanol: A compound with similar trichloromethyl functionality but different biological and chemical properties.

    2,2,2-Trichloro-1-(1-methyl-1H-pyrrol-2-yl)ethanone: Another trichloromethyl-substituted compound with a pyrrole ring instead of an indole ring.

Uniqueness

2,2,2-Trichloro-1-(5-methyl-1H-indol-3-yl)ethanone is unique due to the presence of both the indole ring and the trichloromethyl group, which confer distinct chemical reactivity and biological activity. The methyl substitution at the 5-position of the indole ring further differentiates it from other indole derivatives.

Properties

Molecular Formula

C11H8Cl3NO

Molecular Weight

276.5 g/mol

IUPAC Name

2,2,2-trichloro-1-(5-methyl-1H-indol-3-yl)ethanone

InChI

InChI=1S/C11H8Cl3NO/c1-6-2-3-9-7(4-6)8(5-15-9)10(16)11(12,13)14/h2-5,15H,1H3

InChI Key

KSYLMVWKBFHRFS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2C(=O)C(Cl)(Cl)Cl

Origin of Product

United States

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